(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide
Description
Properties
IUPAC Name |
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSPWTAAFRFUFT-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N\NC2=CC=CC=C2)/C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets. The cyano group and the thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Thiazole derivatives: Compounds containing the thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties for specific uses in various fields.
Biological Activity
Overview
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structural features, including an anilino group, a cyano group, and a thiazole ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following molecular formula:
This structure allows for various interactions with biological molecules, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
- Hydrogen Bonding : The cyano and thiazole groups can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity.
- Complex Formation : The compound can form stable complexes with various biological molecules, making it useful in biochemical assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
- Cytotoxicity Studies : In vitro evaluations showed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, compounds derived from thiazole scaffolds demonstrated IC50 values ranging from 2.32 µg/mL to 7.56 µg/mL against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The thiazole ring present in the compound is known for its antimicrobial properties. Compounds containing similar structures have been reported to exhibit activity against various bacterial strains and fungi .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of a series of thiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that specific modifications to the thiazole structure enhanced anticancer activity significantly:
"Compounds bearing an arylamino thiazole scaffold displayed enhanced antitumor activity through mechanisms involving apoptosis and cell cycle arrest" .
Study 2: Enzyme Interaction
In another investigation, (1Z)-N-anilino derivatives were used as probes to study enzyme interactions. The findings suggested that these compounds could effectively inhibit specific enzymes involved in cancer progression by forming stable complexes .
Q & A
Q. Purity Assessment :
- Use HPLC with a C18 column (retention time: 8–10 min, 70% acetonitrile/water) .
Advanced: How do electronic effects of substituents influence the reactivity of the sulfonyl and cyano groups in this compound?
Methodological Answer:
- Sulfonyl Group : Electron-withdrawing substituents (e.g., -CN on thiazole) increase electrophilicity, enhancing nucleophilic attack at the sulfur center .
- Cyano Group : Stabilizes adjacent imine via conjugation, reducing susceptibility to hydrolysis. Reactivity with amines or thiols can be modulated by pH (optimize at pH 7–9) .
Computational Insights (analogous systems):
- DFT calculations (B3LYP/SDD) predict bond angles and charge distribution (e.g., sulfonyl S=O bond angles: ~112°) .
Advanced: What experimental frameworks are suitable for assessing the environmental fate and ecological risks of this compound?
Methodological Answer:
Adopt methodologies from Project INCHEMBIOL :
Environmental Distribution :
- Measure log P (octanol-water partition coefficient) to predict bioaccumulation.
- Use LC-MS/MS to quantify levels in water/soil samples (detection limit: ~0.1 ppb).
Biotic Impact :
- Conduct toxicity assays on model organisms (e.g., Daphnia magna EC₅₀ studies).
Degradation Pathways :
- Perform photolysis studies (UV irradiation, λ = 254 nm) to identify breakdown products .
Advanced: How can computational chemistry predict spectroscopic properties or reaction pathways for this compound?
Methodological Answer:
- Spectroscopic Prediction :
- Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to simulate IR and NMR spectra. Compare with experimental data .
- Reaction Pathways :
- Apply transition state theory (TSA) to model sulfonylation mechanisms. Calculate activation energies (ΔG‡) for competing pathways .
Example Computational Output (angle data from analogous compounds):
| Bond Angle | Calculated Value (°) |
|---|---|
| C-S-O (sulfonyl) | 112.0 |
| C≡N-C (cyanoimidoyl) | 121.4 |
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Control Variables :
- Standardize assay conditions (e.g., cell line, incubation time, solvent concentration) .
- Purity Verification :
- Re-test compounds with ≥95% purity (confirmed via HPLC) to exclude impurity-driven artifacts .
- Mechanistic Studies :
- Use siRNA knockdown or competitive binding assays to validate target engagement .
Basic: What are common side reactions during synthesis, and how can they be suppressed?
Methodological Answer:
- Hydrolysis of Cyano Groups :
- Avoid aqueous conditions; use anhydrous solvents and molecular sieves .
- Oxidation of Thiazole :
- Add antioxidants (e.g., BHT) or perform reactions under nitrogen .
Q. Side Product Identification :
- LC-MS can detect byproducts (e.g., over-oxidized sulfones or dimerized imines) .
Advanced: How does the Z-configuration at the methanimidoyl group affect chemical and biological properties?
Methodological Answer:
- Steric and Electronic Effects :
- The Z-configuration places the anilino group antiperiplanar to the sulfonyl moiety, influencing hydrogen bonding and target binding .
- Biological Implications :
- Compare Z/E isomers via molecular docking (e.g., Z-form may exhibit higher affinity for kinase active sites) .
Q. Experimental Validation :
- Separate isomers using chiral HPLC (e.g., Chiralpak IA column) and test in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
